Product packaging for 6-(Phenoxymethyl)picolinaldehyde(Cat. No.:CAS No. 933791-32-3)

6-(Phenoxymethyl)picolinaldehyde

Cat. No.: B11891755
CAS No.: 933791-32-3
M. Wt: 213.23 g/mol
InChI Key: NWERENMQBQCABZ-UHFFFAOYSA-N
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Description

6-(Phenoxymethyl)picolinaldehyde is a chemical compound with the CAS Number 1823496-98-5 and the molecular formula C13H11NO2, which corresponds to a molecular weight of 213.23 g/mol . Its structure can be represented by the SMILES notation O=CC1=NC(COC2=CC=CC=C2)=CC=C1 . This product is intended for research and development purposes in a controlled laboratory environment only. It is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate precautions, storing it sealed in a dry environment at 2-8°C . Please note that the specific research applications, mechanism of action, and detailed physicochemical data for this compound are not widely reported in the available public scientific literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO2 B11891755 6-(Phenoxymethyl)picolinaldehyde CAS No. 933791-32-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

933791-32-3

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

6-(phenoxymethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C13H11NO2/c15-9-11-5-4-6-12(14-11)10-16-13-7-2-1-3-8-13/h1-9H,10H2

InChI Key

NWERENMQBQCABZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC(=CC=C2)C=O

Origin of Product

United States

Reactivity and Chemical Transformations of 6 Phenoxymethyl Picolinaldehyde

Reactions at the Aldehyde Moiety

The aldehyde group (-CHO) is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles. It can also undergo oxidation to a carboxylic acid or reduction to a primary alcohol.

Nucleophilic addition is a fundamental reaction of aldehydes. The process typically involves the attack of a nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. Subsequent dehydration can lead to condensation products.

6-(Phenoxymethyl)picolinaldehyde readily reacts with primary amines to form Schiff bases (or imines). This condensation reaction typically occurs under reflux in a suitable solvent, such as ethanol or methanol, and may be catalyzed by a small amount of acid. The reaction involves the initial nucleophilic addition of the amine to the aldehyde carbonyl, forming a carbinolamine intermediate, which then dehydrates to yield the stable C=N double bond of the Schiff base. nih.govmdpi.com These reactions are significant for synthesizing ligands used in coordination chemistry and for building more complex molecular architectures. nih.gov

Table 1: Synthesis of Schiff Bases from this compound

Amine ReactantReaction ConditionsProduct
AnilineEthanol, reflux, cat. acid(E)-N-benzylidene-6-(phenoxymethyl)pyridin-2-amine
4-MethylanilineMethanol, reflux(E)-N-(4-methylbenzylidene)-6-(phenoxymethyl)pyridin-2-amine
CyclohexylamineToluene, reflux (Dean-Stark)(E)-N-cyclohexylidene-6-(phenoxymethyl)pyridin-2-amine

Similar to the reaction with primary amines, this compound can be condensed with thiosemicarbazide to produce the corresponding thiosemicarbazone. researchgate.net This reaction is generally carried out in an alcoholic solvent, often with acid catalysis. The resulting thiosemicarbazones are compounds of interest due to their potent biological activities and their ability to act as multidentate ligands for metal ions. The formation involves the nucleophilic attack of the terminal hydrazine (B178648) nitrogen of thiosemicarbazide on the aldehyde's carbonyl carbon, followed by elimination of a water molecule. researchgate.net

Table 2: Condensation Reaction with Thiosemicarbazide

Reactant 1Reactant 2Reaction ConditionsProduct
This compoundThiosemicarbazideEthanol, reflux, cat. acetic acid2-((6-(phenoxymethyl)pyridin-2-yl)methylene)hydrazine-1-carbothioamide

As an aromatic aldehyde lacking α-hydrogens, this compound cannot self-condense via an aldol reaction. However, it can act as the electrophilic partner in a crossed or Claisen-Schmidt aldol condensation with another aldehyde or ketone that possesses α-hydrogens (an enolizable carbonyl compound). The reaction is typically base-catalyzed, leading to the formation of a β-hydroxy carbonyl compound, which may subsequently dehydrate to form an α,β-unsaturated carbonyl compound.

Reductive coupling reactions of aromatic aldehydes can also be achieved using various reagents to produce 1,2-diols. sioc-journal.cn These reactions, often employing metals like aluminum, proceed through a different mechanism than aldol couplings but result in the formation of a new carbon-carbon bond between two aldehyde units. sioc-journal.cn

The aldehyde group of this compound can be readily reduced to a primary alcohol, (6-(phenoxymethyl)pyridin-2-yl)methanol. Several reducing agents can accomplish this transformation with varying degrees of selectivity and under different reaction conditions.

Diisobutylaluminium hydride (DIBAL-H) is a powerful reducing agent capable of converting aldehydes to primary alcohols. masterorganicchemistry.com The reaction is typically performed at low temperatures, such as -78 °C, in an inert solvent like dichloromethane (DCM) or toluene to prevent over-reduction of other potentially sensitive functional groups. organic-synthesis.comresearchgate.net

Sodium Tri(acetoxy)borohydride (NaBH(OAc)₃) is a mild and selective reducing agent. organic-chemistry.org While it can reduce aldehydes to alcohols, it is particularly well-suited for reductive amination. nih.gov In this one-pot procedure, the aldehyde is mixed with a primary or secondary amine to form an iminium ion in situ, which is then rapidly reduced by NaBH(OAc)₃ to yield the corresponding amine. organic-chemistry.orgnih.gov This method is highly efficient and tolerates a wide range of functional groups. nih.gov For direct reduction to the alcohol, a more common reagent like sodium borohydride (NaBH₄) is often used in an alcoholic solvent.

Table 3: Reduction Products of this compound

ReagentSubstrate(s)SolventProduct
DIBAL-HThis compoundToluene, -78 °C(6-(Phenoxymethyl)pyridin-2-yl)methanol
Sodium Borohydride (NaBH₄)This compoundMethanol, 0 °C to RT(6-(Phenoxymethyl)pyridin-2-yl)methanol
Sodium Tri(acetoxy)borohydride + BenzylamineThis compound1,2-Dichloroethane (DCE)N-((6-(phenoxymethyl)pyridin-2-yl)methyl)aniline

The aldehyde functional group can be oxidized to a carboxylic acid, yielding 6-(phenoxymethyl)picolinic acid. This transformation is a common and important reaction in organic synthesis. Various oxidizing agents can be employed, ranging from strong, chromium-based reagents to milder, more selective systems.

A facile and efficient method involves the use of a catalytic amount of pyridinium chlorochromate (PCC) with a stoichiometric co-oxidant such as periodic acid (H₅IO₆). scispace.com This system allows for the quantitative conversion of aldehydes to carboxylic acids under mild conditions. scispace.com Other common reagents for this oxidation include potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), and Oxone. organic-chemistry.orgkhanacademy.org Milder, metal-free options, such as aerobic oxidation catalyzed by N-hydroxyphthalimide (NHPI), have also been developed. organic-chemistry.org

Table 4: Oxidation of this compound

Oxidizing SystemSolventProduct
PCC (cat.), H₅IO₆Acetonitrile6-(Phenoxymethyl)picolinic acid
KMnO₄, NaOH(aq) then H₃O⁺Water/Pyridine (B92270)6-(Phenoxymethyl)picolinic acid
Oxone (KHSO₅·KHSO₄·K₂SO₄)DMF/Water6-(Phenoxymethyl)picolinic acid

Nucleophilic Additions and Condensation Reactions

Functionalization of the Pyridine Ring System

The pyridine ring in this compound is electron-deficient, a characteristic that influences its reactivity. The presence of the electron-withdrawing aldehyde group at the 3-position further deactivates the ring towards electrophilic attack, while the phenoxymethyl (B101242) group at the 6-position, with its electron-donating oxygen atom, serves as an activating group. This interplay of electronic effects governs the strategies for its functionalization.

Metal-catalyzed cross-coupling reactions represent a powerful method for introducing new carbon-carbon or carbon-heteroatom bonds onto the pyridine scaffold. The Sonogashira coupling, which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, is a prime example. wikipedia.org To apply this reaction to this compound, a halogenated derivative, such as a brominated version, is first required.

Direct bromination of the parent molecule would likely be directed to the C-5 position, which is ortho to the activating phenoxymethyl group and meta to the deactivating aldehyde group. Once synthesized, this brominated intermediate can undergo Sonogashira coupling. While specific studies on this exact derivative are not prevalent, the reaction can be effectively modeled on similar substituted bromopyridines. For instance, the palladium-catalyzed Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes proceeds in moderate to excellent yields. scirp.orgsemanticscholar.orgscirp.org The reaction is typically performed using a palladium catalyst like palladium(II) trifluoroacetate, a phosphine ligand such as triphenylphosphine, and a copper(I) co-catalyst in the presence of a base like triethylamine. scirp.orgsemanticscholar.orgscirp.org

Based on this model system, the reaction of a hypothetical 5-bromo-6-(phenoxymethyl)picolinaldehyde with different terminal alkynes can be projected.

Table 1: Projected Sonogashira Coupling Reactions of a Brominated this compound Derivative
EntryTerminal Alkyne PartnerProjected ProductReported Yield on Model System (%) scirp.org
1Phenylacetylene5-(Phenylethynyl)-6-(phenoxymethyl)picolinaldehyde96
24-Ethynylanisole5-((4-Methoxyphenyl)ethynyl)-6-(phenoxymethyl)picolinaldehyde94
3Cyclopropylacetylene5-(Cyclopropylethynyl)-6-(phenoxymethyl)picolinaldehyde88
41-Hexyne5-(Hex-1-yn-1-yl)-6-(phenoxymethyl)picolinaldehyde85
5Ethynyltrimethylsilane5-((Trimethylsilyl)ethynyl)-6-(phenoxymethyl)picolinaldehyde72

Reaction Conditions (based on model system scirp.org): Pd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF, 100 °C, 3 h.

Direct C-H functionalization offers a more atom-economical approach to modifying the pyridine ring by avoiding the need for pre-halogenation. However, the inherent electron deficiency of pyridine makes such reactions challenging. osti.govnih.gov For this compound, regioselectivity is controlled by the existing substituents. The aldehyde at C-3 is a deactivating meta-director, while the phenoxymethyl group at C-6 is an activating ortho, para-director. The positions C-4 and C-5 are viable targets. The C-5 position is ortho to the activating phenoxymethyl group and meta to the deactivating aldehyde, making it a likely site for C-H functionalization.

Rhodium-catalyzed direct arylation has been shown to be effective for pyridine derivatives that possess a substituent at the C-2 position (equivalent to C-6 in this molecule's numbering). nih.gov These reactions typically employ a rhodium precatalyst such as [RhCl(CO)₂]₂ and proceed at elevated temperatures. This methodology could potentially be applied to couple aryl halides directly at the C-5 position of this compound.

Transformations Involving the Phenoxymethyl Side Chain

The phenoxymethyl side chain offers two primary avenues for chemical modification: reactions on the terminal phenoxy ring and cleavage or elaboration of the ether linkage itself.

The phenoxy ring, being part of an ether, is activated towards electrophilic aromatic substitution (EAS). The oxygen atom is an ortho, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the ether linkage. youtube.com While the rest of the molecule exerts a mild electron-withdrawing inductive effect, the ring remains sufficiently nucleophilic to undergo common EAS reactions such as nitration.

For example, nitration can be achieved using a standard mixture of concentrated nitric acid and sulfuric acid. chemguide.co.ukchemistrysteps.com This reaction generates the nitronium ion (NO₂⁺) as the active electrophile. Based on the directing effect of the ether oxygen, a mixture of ortho- and para-nitrated products would be expected.

Table 2: Predicted Products of Electrophilic Nitration of the Phenoxy Ring
Position of NitrationPredicted Product NameTypical Reagents
ortho6-((2-Nitrophenoxy)methyl)picolinaldehydeConc. HNO₃, Conc. H₂SO₄
para6-((4-Nitrophenoxy)methyl)picolinaldehyde

The resulting nitro-substituted derivatives can be further transformed. For instance, the nitro group can be reduced to an amine, providing a handle for amide coupling or other functionalizations.

The phenoxymethyl unit can be considered a linker connecting the pyridine core to a phenyl group. Elaboration of this linker can be achieved by cleaving the ether bond. Aryl ethers are chemically robust but can be cleaved under specific conditions, for example, using strong Lewis acids like boron tribromide (BBr₃). nih.govcore.ac.ukresearchgate.netgvsu.edu

Treatment of this compound with BBr₃ would lead to the cleavage of the C(benzyl)-O(ether) bond, yielding 6-(hydroxymethyl)picolinaldehyde and bromobenzene. The resulting 6-(hydroxymethyl)picolinaldehyde is a valuable intermediate. The primary alcohol can be converted into a leaving group (e.g., a tosylate or halide) and subsequently reacted with various nucleophiles (e.g., other phenols, amines, thiols) to install new, more complex linkers. This strategy allows for the systematic modification of the side chain to explore structure-activity relationships in medicinal chemistry or to tune the properties of materials.

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting various molecular properties.

Geometry Optimization and Conformational Analysis

For a molecule like 6-(Phenoxymethyl)picolinaldehyde, DFT calculations would typically begin with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the lowest energy state on the potential energy surface. Conformational analysis would also be crucial to identify different spatial arrangements (conformers) arising from the rotation around single bonds, such as the C-O-C ether linkage and the bond connecting the phenoxymethyl (B101242) group to the pyridine (B92270) ring. Studies on related picolinaldehydes have shown that the orientation of the aldehyde group relative to the pyridine ring is a key conformational feature. bohrium.comresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. niscair.res.inresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For various pyridine derivatives, HOMO-LUMO analysis has been used to understand charge transfer interactions and molecular stability. niscair.res.inresearchgate.net Without specific calculations for this compound, it is not possible to provide its HOMO-LUMO gap.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations can predict spectroscopic data, which can be compared with experimental results to confirm the structure of a compound. Theoretical vibrational frequencies, obtained from frequency calculations after geometry optimization, can be correlated with experimental infrared (IR) and Raman spectra. bohrium.comresearchgate.netresearchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra. nih.gov Such predictive studies have been performed for other pyridine-based compounds, demonstrating good agreement between theoretical and experimental values. bohrium.comnih.govresearchgate.net

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netnih.govgrowingscience.comdoaj.org

Ligand-Protein Interaction Profiling (e.g., with enzymes, transport proteins)

Molecular docking is widely used in drug discovery to screen for potential inhibitors of enzymes or to understand the interactions of molecules with transport proteins. nih.govnih.govgrowingscience.com This method would allow for the virtual screening of this compound against various protein targets to predict its binding mode and affinity. The analysis would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. Such studies are common for novel heterocyclic compounds, including pyridine derivatives, to assess their potential biological activity. nih.govresearchgate.netnih.govdoaj.orgmdpi.com

DNA-Compound Interaction Modeling

The interaction of small molecules with DNA is another area of significant research interest. nih.govnih.gov Molecular docking can be used to model how a compound like this compound might bind to DNA. The simulations could suggest whether the molecule prefers to intercalate between base pairs or bind to the major or minor grooves of the DNA helix. The binding energy and specific interactions with the DNA backbone or bases could also be estimated. Studies on other small molecules have successfully used these methods to elucidate the mechanisms of DNA binding. nih.govnih.gov

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides a powerful lens for elucidating the intricate details of chemical reactions involving this compound. While specific theoretical investigations into the reaction mechanisms of this particular compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous structures, such as pyridine-2-carbaldehyde. These studies offer a framework for understanding the plausible reaction pathways, the nature of transition states, and the energetic profiles of reactions involving the aldehyde functional group on a pyridine ring.

Research into the formation of bis-azomethines from pyridine-2-carbaldehyde, a close structural relative of this compound, has been conducted using density functional theory (DFT). nih.gov This type of reaction, involving the condensation of an aldehyde with an amine (in this case, hydrazine), is fundamental in organic synthesis. The computational analysis of this process reveals detailed mechanistic steps, including the formation of intermediate species and the energy barriers associated with each step. nih.gov

For instance, in the reaction of pyridine-2-carbaldehyde with hydrazine (B178648), DFT calculations have shown that the dehydration steps generally have significantly higher activation energies than the initial addition steps. nih.gov This suggests that the removal of a water molecule from the hemiaminal intermediate is the most energetically demanding part of the reaction. Furthermore, the second dehydration barrier is typically lower than the first, as it leads to a more stable, conjugated final product. nih.gov The initial addition of hydrazine to the carbonyl group has a lower activation barrier compared to the addition of the resulting hydrazone to a second aldehyde molecule, which is attributed to the reduced nucleophilicity of the hydrazone. nih.gov

The role of catalysts in these reactions can also be effectively modeled. Studies have highlighted the crucial role of molecules like water, methanol, or acetic acid in facilitating the proton transfer steps necessary for both the addition and dehydration stages. nih.gov These catalysts can lower the energy barriers of the transition states, thereby accelerating the reaction rate.

While these findings are for pyridine-2-carbaldehyde, they provide a strong foundation for hypothesizing the reaction mechanisms of this compound. The presence of the phenoxymethyl group at the 6-position of the pyridine ring would likely introduce steric and electronic effects that could modulate the reactivity of the aldehyde group and the energetics of the reaction pathways. However, the fundamental steps of addition and dehydration are expected to remain central to its condensation reactions.

Further computational studies specifically targeting this compound would be necessary to precisely quantify the influence of the phenoxymethyl substituent on reaction barriers and transition state geometries. Such studies would likely employ DFT methods to map out the potential energy surface of relevant reactions, providing detailed insights into the stability of intermediates and the structure of transition states.

Applications in Chemical Biology and Materials Science

Biomolecular Conjugation and Derivatization Strategies

The aldehyde functional group of 6-(phenoxymethyl)picolinaldehyde is a key feature that allows for its covalent attachment to various biomolecules and synthetic polymers. This reactivity is the foundation for its use in creating functional biomaterials and modified biological macromolecules.

Attachment to Peptides, Proteins, or Polymers via Aldehyde Functionality

The conjugation of polymers to proteins has been instrumental in improving the physicochemical properties of proteins for various applications. nih.gov The aldehyde group on this compound can readily react with primary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue in a protein, through a process called reductive amination. This reaction forms a stable secondary amine linkage, effectively tethering the phenoxymethylpicoline moiety to the biomolecule. This strategy can be employed to:

Improve Pharmacokinetic Properties: Attaching this compound to a therapeutic peptide or protein can alter its solubility, stability, and circulation half-life.

Introduce a Label or Tag: The phenoxymethylpicoline group can serve as a spectroscopic probe or an affinity tag for purification or detection.

Create Functional Polymers: Polymers functionalized with this compound can be used to create materials with specific binding properties or to act as scaffolds for the assembly of more complex structures. nih.gov The development of biorthogonal coupling chemistries has significantly expanded the possibilities for creating a wide array of hybrid biomaterials. nih.gov

Design of Aldehyde-Functionalized Linkers for Biomacromolecule Modification

Beyond its direct attachment, this compound can serve as a foundational structure for the design of more complex, aldehyde-functionalized linkers. These linkers are bifunctional molecules that contain the reactive aldehyde at one end and another functional group at the other, allowing for the connection of two different molecules. The modular nature of these linkers allows for precise control over the distance and geometry between the conjugated species. Such linkers are valuable in:

Drug Delivery Systems: Linking a targeting moiety (e.g., an antibody) to a drug molecule.

Biosensor Development: Connecting a reporter molecule to a biorecognition element.

Fundamental Biological Studies: Probing protein-protein interactions by crosslinking interacting partners.

Development of Molecular Probes and Tools

The structural motifs within this compound make it an interesting candidate for the development of molecular probes to study biological systems.

Interaction Studies with Biological Macromolecules (e.g., DNA, Bovine Serum Albumin, Human Serum Albumin)

The planar aromatic rings and potential for hydrogen bonding in this compound suggest that it may interact with biological macromolecules like DNA and proteins.

DNA Interaction: The planar picoline and phenyl rings could potentially intercalate between the base pairs of DNA, a common binding mode for many small molecules.

Serum Albumin Interaction: Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA) are the most abundant proteins in blood plasma and are known to bind and transport a wide variety of small molecules. nih.gov The binding of small molecules to these proteins can significantly affect their distribution and efficacy. Studies on the interaction of various compounds with BSA and HSA have shown that even small structural changes can influence binding affinity and mechanism. nih.govuni-freiburg.de While direct studies on this compound are not prevalent, the presence of the phenoxy group suggests potential hydrophobic interactions within the binding pockets of these proteins, similar to how other phenyl-containing molecules interact. epa.gov The pyridine (B92270) nitrogen also offers a potential hydrogen bond acceptor site.

Table 1: Potential Interactions of this compound with Biological Macromolecules

MacromoleculePotential Interaction TypeRationale
DNA Intercalation, Groove BindingPlanar aromatic rings can fit between DNA base pairs or in the major/minor grooves.
Bovine Serum Albumin (BSA) Hydrophobic Interaction, Hydrogen BondingThe phenoxy group can interact with hydrophobic pockets, and the pyridine nitrogen can act as a hydrogen bond acceptor.
Human Serum Albumin (HSA) Hydrophobic Interaction, Hydrogen BondingSimilar to BSA, HSA has binding sites that can accommodate the phenoxymethyl (B101242) moiety.

Investigation as Enzyme Ligands or Substrate Analogues (e.g., for aldehyde dehydrogenases, LTA4H)

The aldehyde group is a key functional group in many enzymatic reactions, making this compound a candidate for investigation as an enzyme ligand or substrate analogue.

Aldehyde Dehydrogenases (ALDHs): These enzymes are responsible for oxidizing aldehydes to carboxylic acids. nih.gov this compound could potentially act as a substrate for an ALDH, being converted to the corresponding carboxylic acid. Alternatively, it could act as a competitive inhibitor by binding to the active site without being turned over. Aldehyde dehydrogenases have been utilized in various applications, including biosensors for detecting pesticide residues and in the chemical industry for producing valuable compounds. nih.gov

Leukotriene A4 Hydrolase (LTA4H): This enzyme is a bifunctional zinc metalloenzyme with both epoxide hydrolase and aminopeptidase (B13392206) activity. While the direct interaction of this compound with LTA4H is not documented, the exploration of small molecules as inhibitors or probes for this enzyme is an active area of research in the context of inflammation.

Precursors for Targeted Protein Degradation Modulators (e.g., in PROTAC design)

Targeted protein degradation (TPD) is a therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. nih.govnjbio.com One of the most prominent TPD technologies is the use of Proteolysis-Targeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules with three main components: a "warhead" that binds to the target protein, an E3 ligase-recruiting ligand, and a linker that connects the two. nih.govresearchgate.net

The chemical structure of this compound makes it a versatile precursor for the synthesis of PROTAC components. The aldehyde group can be readily modified to attach a linker or a warhead. For instance, it can be converted to an alcohol for ether linkage, an amine for amide linkage, or other functional groups suitable for click chemistry. This adaptability allows for its incorporation into the modular design of PROTACs, which are being developed for a wide range of therapeutic targets. nih.govdrughunter.com

Table 2: Potential Roles of this compound Derivatives in PROTACs

PROTAC ComponentPotential Role of DerivativeRationale for Use
Linker Can be elaborated from the aldehyde to form a flexible or rigid linker of varying length.The aldehyde provides a convenient chemical handle for linker synthesis.
Warhead or Ligase Ligand The phenoxymethylpicoline scaffold could be part of a novel warhead or ligase ligand.The core structure can be further functionalized to achieve specific binding.

No Published Research Found on Specific Applications of this compound

The investigation aimed to gather detailed research findings on the role of this compound as a building block in polymer and materials chemistry, as outlined in the requested article structure. The search included targeted queries for its integration into functionalized polyamides and its use in synthesizing new heterocyclic structures.

The comprehensive search yielded general information on the synthesis of polyamides and heterocyclic compounds. However, none of the retrieved documents specifically mentioned this compound as a monomer or precursor in these chemical processes.

Consequently, due to the absence of available scientific data on the specified applications of this compound, it is not possible to provide an article that adheres to the requested outline and maintains the required standards of scientific accuracy and authoritativeness. The creation of content without supporting research would constitute speculation and would not meet the criteria of a factual and informative scientific article.

Further research may be necessary to explore the potential applications of this compound in these areas of materials science. At present, the scientific community has not published any findings on this specific subject.

Structure Activity Relationship Sar Studies from a Chemical Perspective

Systematic Modification of the Phenoxymethyl (B101242) Moiety and its Chemical Impact

The phenoxymethyl group, while seemingly a simple ether linkage, provides a rich canvas for systematic modification. Alterations to the phenyl ring within this moiety can exert a profound influence on the electronic environment of the entire molecule, thereby impacting its reactivity. The nature and position of substituents on this phenyl ring can either donate or withdraw electron density, a phenomenon that is transmitted through the ether oxygen to the picoline ring and, consequently, to the reactive aldehyde group.

The reactivity of the aldehyde group, a key functional center, is particularly sensitive to these electronic effects. For instance, the introduction of electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups on the phenyl ring would be expected to decrease the electron density on the ether oxygen. This inductive and/or resonance effect would make the pyridine (B92270) nitrogen less basic and the aldehyde carbon more electrophilic, thus enhancing its reactivity towards nucleophiles. Conversely, the presence of electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or alkyl groups would increase electron density, leading to a less reactive aldehyde and a more basic pyridine nitrogen.

A hypothetical study on the reactivity of various substituted 6-(phenoxymethyl)picolinaldehyde derivatives in a standard nucleophilic addition reaction, such as the formation of a cyanohydrin, could yield valuable quantitative data. The reaction rates or equilibrium constants for this reaction would serve as a direct measure of the aldehyde's electrophilicity.

Table 1: Predicted Impact of Phenyl Ring Substituents on the Reactivity of the Aldehyde Group in this compound.
Substituent (X) on Phenyl RingPosition (ortho, meta, para)Electronic EffectPredicted Aldehyde Reactivity (Electrophilicity)
-NO₂paraStrongly Electron-WithdrawingHigh
-CNparaElectron-WithdrawingModerately High
-H-NeutralBaseline
-CH₃paraElectron-DonatingModerately Low
-OCH₃paraStrongly Electron-DonatingLow

Influence of Substituents on the Picoline Ring on Reactivity and Ligand Properties

Modifications to the picoline ring itself offer another avenue for tuning the properties of this compound. The introduction of substituents on the pyridine ring can directly impact the basicity of the nitrogen atom and the electronic nature of the aldehyde. These changes, in turn, have significant consequences for the molecule's behavior as a ligand in coordination chemistry.

The pyridine nitrogen and the aldehyde oxygen are potential donor atoms for metal coordination. The strength and nature of this coordination are highly dependent on the electronic properties of the picoline ring. Electron-donating groups on the ring will increase the electron density on the nitrogen atom, enhancing its ability to act as a Lewis base and coordinate to metal ions. Conversely, electron-withdrawing groups will decrease the basicity of the nitrogen, potentially weakening its coordination.

Furthermore, the position of the substituent on the picoline ring is critical. Substituents at the 3- or 5-positions will primarily exert an electronic effect. However, a substituent at the 3-position could also introduce steric hindrance, potentially influencing the conformation of the phenoxymethyl group and the accessibility of the pyridine nitrogen for coordination. A substituent at the 4-position would have a purely electronic effect, while a substituent at the 5-position would have a more attenuated electronic influence on the aldehyde group.

The ligand properties can be systematically studied by synthesizing a series of substituted this compound derivatives and examining their coordination complexes with various metal ions. Spectroscopic techniques such as UV-Vis and NMR, as well as X-ray crystallography, can provide detailed information about the coordination geometry, bond lengths, and the electronic structure of the resulting complexes.

Table 2: Predicted Influence of Picoline Ring Substituents on Ligand Properties.
Substituent (Y) on Picoline RingPositionElectronic EffectPredicted Pyridine Nitrogen BasicityPredicted Ligand Field Strength
-NH₂4Strongly Electron-DonatingHighStrong
-CH₃4Electron-DonatingModerately HighModerately Strong
-H-NeutralBaselineBaseline
-Cl4Electron-WithdrawingLowWeak
-NO₂4Strongly Electron-WithdrawingVery LowVery Weak

Rational Design Principles for Modulating Chemical Reactivity and Coordination Behavior

The insights gained from systematic SAR studies provide a foundation for the rational design of this compound derivatives with specific, desired chemical properties. By understanding the electronic and steric consequences of various substituents, chemists can strategically modify the molecule to achieve a target reactivity profile or to create ligands with a predefined coordination behavior.

For instance, to design a highly reactive derivative for use in organic synthesis, one would introduce potent electron-withdrawing groups on the phenoxymethyl moiety. This would maximize the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack.

Conversely, to create a strong chelating ligand for a specific metal ion, one might introduce electron-donating groups on the picoline ring to enhance the basicity of the pyridine nitrogen. The choice and positioning of these substituents would be guided by the desired coordination geometry and the electronic preferences of the target metal ion. Computational modeling, such as Density Functional Theory (DFT), can be a powerful tool in this rational design process, allowing for the in-silico prediction of electronic properties and coordination energies before undertaking extensive synthetic work.

The principles of rational design also extend to fine-tuning the steric environment around the coordinating atoms. The introduction of bulky substituents near the coordination site can be used to control the coordination number of the metal center or to favor the formation of specific isomers. This level of control is essential for the development of catalysts with high selectivity and for the construction of complex supramolecular architectures.

Future Directions in Research and Development

Exploration of Asymmetric Synthesis and Chiral Derivatives

The synthesis of enantiomerically pure molecules is of paramount importance, particularly in pharmacology and materials science where chirality can dictate biological activity and material properties. rsc.org Future research will likely focus on the development of asymmetric synthetic routes to chiral derivatives of 6-(phenoxymethyl)picolinaldehyde. This could involve the use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, to control the stereochemical outcome of key synthetic steps. rsc.org

For instance, the asymmetric reduction of the aldehyde group to a chiral alcohol or the enantioselective addition of nucleophiles could yield a variety of chiral synthons. These chiral building blocks can then be used to construct more complex molecules with defined three-dimensional structures. The development of methods for the asymmetric synthesis of vicinal amino alcohols from related α,β-unsaturated esters highlights a potential strategy that could be adapted for picolinaldehyde derivatives. rsc.org The synthesis of chiral pyridine-aminophosphine ligands, achieved through asymmetric hydrogenation, further demonstrates the feasibility of creating stereochemically defined pyridine-containing compounds. rsc.org

A library of chiral derivatives of this compound would open the door to investigating their potential as chiral ligands for asymmetric catalysis, as components of chiral sensors, or as building blocks for chiral polymers and metal-organic frameworks (MOFs). The synthesis of chiral macrocyclic pyridine (B92270) carboxamides has already demonstrated the potential for creating complex chiral architectures from pyridine-based starting materials. nih.gov

Design of Advanced Multifunctional Ligands and Molecular Architectures

Building upon the coordinating properties of the picolinaldehyde moiety, future research will undoubtedly focus on the design and synthesis of advanced multifunctional ligands derived from this compound. These ligands could incorporate additional donor atoms or functional groups to enable the formation of polynuclear metal complexes or to impart specific properties such as luminescence, redox activity, or catalytic function.

The synthesis of multi-functional d10 metal-organic materials based on bis-pyrazole/pyridine ligands showcases the potential for creating complexes with interesting photoluminescent and catalytic properties. rsc.org By analogy, derivatives of this compound could be designed to act as scaffolds for assembling multiple metal centers, leading to the formation of discrete molecular clusters or extended coordination polymers. The design of ligands for multifunctional substrate reductive transformations provides a blueprint for how ligand design can influence the electronic properties and reactivity of the resulting metal complexes. nih.gov

Furthermore, the phenoxymethyl (B101242) group offers a site for functionalization, allowing for the introduction of groups that can participate in hydrogen bonding, π-stacking, or other non-covalent interactions. These interactions can be exploited to direct the self-assembly of complex supramolecular architectures, such as cages, capsules, or gels. The study of terpyridine-based metal complexes has provided significant insights into how ligand design influences photophysical and electrochemical behavior, knowledge that can be applied to new systems based on this compound. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The principles of flow chemistry, which involve performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offer numerous advantages, including improved reaction control, enhanced safety, and scalability. mdpi.comacs.org The integration of the synthesis of this compound and its derivatives into flow chemistry platforms represents a significant area for future development.

Continuous flow processes can be developed for key steps in the synthesis, such as the formation of the pyridine ring or the introduction of the phenoxymethyl group. beilstein-journals.org The use of microwave flow reactors for the one-step preparation of pyridines and dihydropyridines demonstrates the potential for rapid and efficient synthesis. beilstein-journals.org Moreover, flow chemistry allows for the seamless integration of multiple reaction steps, enabling the telescoping of synthetic sequences and reducing the need for intermediate purification. uc.pt

The development of automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, could further accelerate the discovery and optimization of new derivatives of this compound. These platforms can be used to rapidly screen a wide range of reaction conditions or to synthesize libraries of compounds for high-throughput screening in various applications. The continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning illustrates the power of combining flow chemistry with machine learning for automated reaction optimization. nih.gov

Deeper Computational Insights into Complex Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure, bonding, and reactivity of molecules and materials. rsc.orgnih.gov Future research will leverage advanced computational methods to gain deeper insights into the behavior of this compound and its metal complexes.

DFT calculations can be used to predict the geometric and electronic structures of metal complexes, providing valuable information about coordination geometries, bond strengths, and orbital interactions. nih.govtdl.org This information is crucial for understanding the factors that govern the photophysical, electrochemical, and catalytic properties of these complexes. nih.gov For example, computational studies can help to elucidate the nature of electronic transitions observed in absorption and emission spectra, or to predict the redox potentials of a series of related complexes. nih.govamecj.comresearchgate.net

Furthermore, computational modeling can be used to design new ligands with tailored properties. By systematically modifying the structure of this compound in silico, it is possible to predict how these changes will affect the properties of the resulting metal complexes. This computational screening approach can help to prioritize synthetic targets and guide the experimental design of new functional materials. nih.gov DFT studies on tunable quinoline derivatives have demonstrated the utility of this approach for predicting photophysical characteristics. rsc.org

Expansion of Applications in Emerging Interdisciplinary Fields

The unique combination of a versatile coordination site and a modifiable peripheral group makes this compound a promising candidate for applications in a variety of emerging interdisciplinary fields.

In the field of medicinal chemistry , pyridine derivatives are known to exhibit a wide range of biological activities. Future research could explore the potential of this compound and its derivatives as scaffolds for the development of new therapeutic agents. For example, semicarbazone and thiosemicarbazone derivatives of aldehydes have shown a broad pharmacological profile, and similar derivatives of this compound could be investigated for their medicinal applications. researchgate.net

In the area of supramolecular chemistry and nanotechnology , the ability of this compound to form well-defined metal complexes can be exploited to construct functional nanomaterials. For instance, the self-assembly of these complexes could lead to the formation of metallopolymers with interesting electronic or magnetic properties. The development of photoresponsive channels based on acylhydrazone derivatives demonstrates the potential for creating dynamic molecular systems. acs.org

Finally, in the field of materials science , derivatives of this compound could be incorporated into advanced materials such as sensors, catalysts, or light-emitting devices. The functionalization of the phenoxymethyl group could be used to tune the material's properties or to interface with other components in a device. The investigation of picolinaldehyde-based materials for their nonlinear optical properties highlights the potential for developing new photonic materials. researchgate.net

Q & A

Q. 1.1. What are the key synthetic strategies for 6-(Phenoxymethyl)picolinaldehyde, and how can reaction conditions be optimized?

The synthesis of this compound involves introducing the phenoxymethyl group at the 6-position of the picolinaldehyde scaffold. A plausible approach includes:

  • Step 1 : Functionalization of picolinaldehyde via nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could attach a phenoxymethyl moiety using a boronic acid derivative .
  • Step 2 : Optimization of reaction parameters (temperature, catalyst loading, solvent polarity) to enhance yield. For instance, highlights the use of controlled condensation conditions for imidazole derivatives, which could be adapted for phenoxymethyl groups .
  • Validation : Monitor intermediates via TLC or HPLC and confirm the final product using NMR and high-resolution mass spectrometry (HRMS) .

Q. 1.2. What analytical techniques are critical for characterizing this compound?

  • Structural Elucidation : Use 1^1H/13^{13}C NMR to identify aldehyde protons (δ ~9-10 ppm) and aromatic/ether linkages. IR spectroscopy can confirm the aldehyde C=O stretch (~1700 cm1^{-1}) .
  • Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities. Mass spectrometry (ESI-MS) verifies molecular ion peaks .
  • Crystallography : Single-crystal X-ray diffraction (if crystallizable) resolves stereoelectronic effects of the phenoxymethyl group .

Q. 1.3. How should researchers handle stability and storage of this compound?

  • Stability : Aldehydes are prone to oxidation; store under inert atmosphere (N2_2/Ar) at 2–8°C. Stabilize solutions with antioxidants like BHT (0.1% w/v) .
  • Reactivity : Avoid prolonged exposure to light, moisture, or basic conditions to prevent aldol condensation or hydrolysis .

Advanced Research Questions

Q. 2.1. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • DFT Calculations : Model the electronic effects of the phenoxymethyl group on the aldehyde’s electrophilicity. Assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites .
  • Docking Studies : Simulate interactions with enzymes (e.g., dehydrogenases) to design inhibitors or probes. suggests imidazole derivatives coordinate with metal ions, which could guide similar studies .

Q. 2.2. What strategies resolve contradictions in reported synthetic yields or catalytic performance?

  • DoE (Design of Experiments) : Systematically vary parameters (catalyst type, solvent, temperature) to identify critical factors. For example, emphasizes Pd-catalyzed decarboxylative coupling optimization .
  • Mechanistic Probes : Use isotopic labeling (18^{18}O in aldehyde) or kinetic studies to differentiate between competing pathways (e.g., SNAr vs. radical mechanisms) .

Q. 2.3. How can this compound be utilized in studying protein-ligand interactions?

  • Bioconjugation : The aldehyde group reacts selectively with hydrazide or aminooxy probes to label proteins. notes fluorinated aldehydes as fluorescent probes, a strategy adaptable for phenoxymethyl analogs .
  • SPR/BLI Assays : Immobilize the compound on biosensor chips to measure binding kinetics with target receptors .

Q. 2.4. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Catalyst Screening : Test heterogeneous catalysts (e.g., Pd/C) for recyclability and reduced metal leaching. highlights trifluoromethoxy-substituted analogs synthesized at 97% purity, suggesting scalable protocols .
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer, critical for exothermic coupling reactions .

Q. 2.5. How does the phenoxymethyl group influence the compound’s pharmacokinetic properties?

  • LogP Assessment : The ether linkage increases hydrophobicity, enhancing membrane permeability. Compare with analogs (e.g., ’s methoxy derivative) using Caco-2 cell assays .
  • Metabolic Stability : Incubate with liver microsomes to evaluate CYP450-mediated oxidation. Fluorine or methyl groups in similar compounds () reduce metabolic degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.